molecular formula C15H18Cl2N2O3S B2477953 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396676-52-0

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2477953
CAS No.: 1396676-52-0
M. Wt: 377.28
InChI Key: ZFCVDUDWELBMJL-UHFFFAOYSA-N
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Description

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperazine, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as thiophene and furan derivatives, followed by their functionalization and coupling with piperazine. Common reagents used in these reactions include phosphorus pentasulfide for thiophene synthesis and various chlorinating agents for introducing the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the carbonyl group in the piperazine moiety can yield the corresponding alcohol.

Scientific Research Applications

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVDUDWELBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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